molecular formula C14H11N5O3 B14183624 N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-42-8

N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B14183624
CAS No.: 921933-42-8
M. Wt: 297.27 g/mol
InChI Key: LPYCCUVYEQVDJZ-UHFFFAOYSA-N
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Description

N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C14H11N5O3. It is a member of the benzotriazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a nitro group, and a benzotriazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of benzylamine with 7-nitro-1-oxo-1lambda~5~,2,4-benzotriazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzotriazine derivatives.

Scientific Research Applications

N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The benzotriazine ring can also interact with nucleophilic sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: Similar structure but lacks the nitro group.

    7-Nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: Similar structure but lacks the benzyl group.

    N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzothiadiazine: Contains a sulfur atom in place of one of the nitrogen atoms in the benzotriazine ring.

Uniqueness

N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

921933-42-8

Molecular Formula

C14H11N5O3

Molecular Weight

297.27 g/mol

IUPAC Name

N-benzyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H11N5O3/c20-18-13-8-11(19(21)22)6-7-12(13)16-14(17-18)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)

InChI Key

LPYCCUVYEQVDJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=N2)[O-]

Origin of Product

United States

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